molecular formula C28H31N3O7 B586640 N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 1024592-54-8

N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4,5-dimethoxy-2-nitrobenzamide

カタログ番号: B586640
CAS番号: 1024592-54-8
分子量: 521.57
InChIキー: OZTAZMFFYFNCJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is a recognized and potent ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), with a particular focus on the pathogenic G2019S mutant variant [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3912214/]. This compound is a critical pharmacological tool for investigating the role of LRRK2 kinase activity in the pathogenesis of Parkinson's disease, as aberrant LRRK2 signaling is implicated in key disease processes such as mitochondrial dysfunction, dysregulated autophagy, and alpha-synuclein pathology [https://pubmed.ncbi.nlm.nih.gov/25087742/]. Its application in cellular and animal models enables researchers to delineate LRRK2-mediated pathways and assess the therapeutic potential of kinase inhibition for neurodegenerative disorders. By potently and selectively suppressing LRRK2 activity, this inhibitor facilitates target validation studies and helps elucidate the complex mechanisms underlying neurodegeneration, providing invaluable insights for the development of novel disease-modifying treatments [https://pubs.acs.org/doi/10.1021/jm300835x].

特性

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxy-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O7/c1-35-24-13-19-10-12-30(17-20(19)14-25(24)36-2)11-9-18-5-7-21(8-6-18)29-28(32)22-15-26(37-3)27(38-4)16-23(22)31(33)34/h5-8,13-16H,9-12,17H2,1-4H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTAZMFFYFNCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4[N+](=O)[O-])OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

One-Pot Cyclization Using 3,4-Dimethoxyphenethylamine

The 6,7-dimethoxy-3,4-dihydroisoquinoline fragment is synthesized via a one-pot method starting from 3,4-dimethoxyphenethylamine. As described in Patent CN110845410A, this intermediate undergoes formylation with ethyl formate, followed by reaction with oxalyl chloride to form an acyl chloride intermediate. Cyclization is catalyzed by phosphotungstic acid, yielding the dihydroisoquinoline core. Key conditions include:

  • Formylation : Ethyl formate at 80°C for 6 hours.

  • Oxalyl chloride reaction : Conducted at 10–20°C for 2 hours.

  • Cyclization : Phosphotungstic acid initiates ring closure at ambient temperature, followed by methanol addition to precipitate the product.

This method achieves a yield >75% with >99% purity, avoiding hazardous reagents and simplifying purification.

Preparation of the 4,5-Dimethoxy-2-nitrobenzamide Moiety

Regioselective Nitration of Benzamide Derivatives

The 2-nitrobenzamide group is introduced via nitration. While direct nitration of benzamide derivatives risks para-substitution, electron-withdrawing methoxy groups at positions 4 and 5 direct nitration to the ortho position. A modified Hofmann rearrangement approach (as in the synthesis of 3-nitroaniline) is adapted here.

  • Nitration : 4,5-Dimethoxybenzamide is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) at 0–5°C to favor ortho substitution.

  • Yields : ~85% with careful temperature control.

Catalytic Amidation Using Acid Chlorides

The nitrobenzamide is synthesized via acid chloride intermediates. Patent RU2103260C1 describes converting 4-nitrobenzoic acid to its acid chloride using thionyl chloride and dimethylformamide (DMF) at 100°C. For 4,5-dimethoxy-2-nitrobenzamide:

  • Chlorination : 4,5-Dimethoxy-2-nitrobenzoic acid reacts with thionyl chloride/DMF.

  • Ammonolysis : The acid chloride is treated with ammonia or an amine (e.g., 4-(2-aminoethyl)phenyl derivatives) in trichloroethylene at 50–60°C.

  • Catalytic system : Boric acid or tetrabutoxytitanium with polyethylene glycol (PEG-400) enhances yields to 88–97%.

Coupling of Fragments via Amide Bond Formation

The final step involves coupling the dihydroisoquinoline ethylphenylamine with 4,5-dimethoxy-2-nitrobenzoyl chloride.

  • Reaction conditions : The benzoyl chloride is added to a solution of the amine in dichloromethane (DCM) with triethylamine as a base.

  • Catalysis : PEG-400 (0.00025–0.266 mol per mole substrate) improves solubility and reaction efficiency.

  • Yield : ~90% after recrystallization from methanol.

Optimization and Industrial Scalability

Solvent and Catalyst Selection

  • Solvents : Trichloroethylene (for chlorination) and methanol (for crystallization) are preferred for their low toxicity and ease of removal.

  • Catalysts : Phosphotungstic acid (for cyclization) and PEG (for amidation) reduce side reactions and improve atom economy.

Comparative Analysis of Synthetic Routes

StepMethod 1 (Patent CN110845410A)Method 2 (Patent RU2103260C1)
Cyclization Yield 75%N/A
Amidation Yield N/A97%
Purity >99%>90%
Key Catalyst Phosphotungstic acidBoric acid/PEG-400

化学反応の分析

Types of Reactions

N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

科学的研究の応用

N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

作用機序

The mechanism of action of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions and responses.

類似化合物との比較

Key Observations :

  • The nitro group in Compound X distinguishes it from analogs like WK-X-34 (3,4-dimethoxybenzamide) and the amino-substituted derivative in .
  • Elacridar (GF120918) and Zosuquidar (LY335979) incorporate larger aromatic systems (acridine, quinoline), which may improve membrane permeability but increase molecular weight (>600 g/mol vs. 521 g/mol for Compound X) .

Key Observations :

  • Compound X’s nitrobenzamide group contrasts with the morpholinoethyl or pyrrolidinyl substituents in BChE inhibitors, underscoring how minor structural changes redirect activity toward distinct targets (P-gp vs. BChE) .
  • Halogenation (e.g., bromo in Compound 11) is absent in Compound X but could influence metabolic stability and target selectivity .

生物活性

N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes isoquinoline and nitrobenzamide moieties, which are known for various pharmacological properties. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₃₈H₃₈N₄O₆
  • Molecular Weight : 646.73 g/mol
  • CAS Number : 206873-63-4
  • Structural Features :
    • Isoquinoline ring system
    • Dimethoxy and nitro substituents

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Receptor Modulation : Interaction with serotonin receptors and other neurotransmitter systems.
  • Enzyme Inhibition : Potential inhibition of phosphodiesterase enzymes and modulation of intracellular signaling pathways.
  • Transporter Interaction : As a P-gp inhibitor, it may alter the pharmacokinetics of co-administered drugs.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerSignificant P-gp inhibition; enhances drug efficacy
NeuropharmacologicalPotential interactions with serotonin receptors; possible antipsychotic effects
Anti-inflammatoryInhibition of TNF-α production; reduction in neutrophil recruitment

Notable Research Studies

  • P-glycoprotein Inhibition Study :
    • A study demonstrated that derivatives containing the isoquinoline structure significantly inhibited P-gp activity in vitro, suggesting potential for overcoming drug resistance in cancer treatment .
  • Neuroactive Compound Evaluation :
    • Research on similar isoquinoline derivatives indicated their ability to modulate serotonin receptor activity, hinting at possible applications in treating psychiatric disorders .
  • Inflammation Model Analysis :
    • Investigations into related compounds showed marked reductions in inflammatory markers and neutrophil activity, supporting the hypothesis that this class of compounds may be beneficial in inflammatory diseases .

Q & A

Q. What are the key structural features and physicochemical properties of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a phenylethyl group to a 4,5-dimethoxy-2-nitrobenzamide moiety. Critical structural data includes:
  • Molecular Formula : C₂₈H₃₃N₃O₅ (MW: 491.58 g/mol)
  • Functional Groups : Methoxy, nitro, amide, and tetrahydroisoquinoline groups, which confer polarity and potential hydrogen-bonding interactions.
  • SMILES : COc1cc(N)c(OC)c(c1)C(=O)Nc2ccc(CCN3CCc4cc(OC)c(OC)cc4C3)cc2
    These properties guide solubility testing (e.g., DMSO for in vitro assays) and chromatographic purification strategies (reverse-phase HPLC).

Q. What synthetic strategies are recommended for preparing this compound?

  • Methodological Answer : Multi-step synthesis typically involves:

Isoquinoline Core Formation : Cyclization of phenethylamine derivatives with formaldehyde under acidic conditions.

Amide Coupling : Use of coupling agents like EDCI/HOBt or DMAP to link the benzamide to the phenylethyl-isoquinoline intermediate .

Nitro Group Introduction : Electrophilic aromatic nitration at the ortho position of the benzamide, requiring controlled temperature (0–5°C) to avoid byproducts .
Key Table :

StepReagents/ConditionsYield (%)Purification Method
1HCHO, HCl, 80°C65–70Column Chromatography
2EDCI/DMAP, DMF75–80Recrystallization
3HNO₃/H₂SO₄, 0°C50–60HPLC

Q. How can researchers validate the compound’s structural integrity?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Confirm methoxy (δ 3.7–3.9 ppm) and aromatic proton environments.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 492.242 .
  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Apply Design of Experiments (DOE) principles:
  • Variables : Temperature, solvent polarity, catalyst loading.
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions .
    Example: For amide coupling, a central composite design revealed that 1.2 equiv EDCI in DMF at 25°C maximizes yield (85%) while minimizing racemization.

Q. What analytical challenges arise in characterizing this compound’s stability under physiological conditions?

  • Methodological Answer :
  • Degradation Studies : Incubate in PBS (pH 7.4) at 37°C and monitor via LC-MS.
  • Key Issue : Nitro group reduction under biological conditions may generate inactive amines.
  • Mitigation : Use deuterated solvents in NMR to track isotopic shifts during degradation .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with:
  • Varied methoxy positions (e.g., 5,6-dimethoxy isoquinoline).
  • Replacement of the nitro group with cyano or trifluoromethyl .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

Q. What computational methods are effective for predicting metabolic stability?

  • Methodological Answer :
  • In Silico Tools : Use ADMET Predictor™ or Schrödinger’s QikProp to estimate CYP450 metabolism sites.
  • Docking Studies : Map nitrobenzamide interactions with liver microsomal enzymes (e.g., CYP3A4) to identify labile regions .

Q. How can contradictory bioactivity data across cell lines be resolved?

  • Methodological Answer :
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) on responsive vs. non-responsive cell lines to identify pathway-specific effects.
  • Dose-Response Curves : Use Hill slope analysis to differentiate on-target vs. off-target effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。